C28H22ClNO6

Description

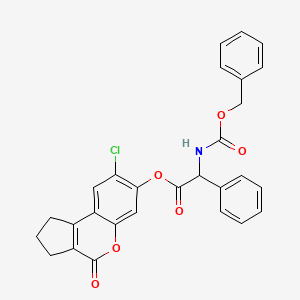

Structure

3D Structure

Properties

Molecular Formula |

C28H22ClNO6 |

|---|---|

Molecular Weight |

503.9 g/mol |

IUPAC Name |

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate |

InChI |

InChI=1S/C28H22ClNO6/c29-22-14-21-19-12-7-13-20(19)26(31)35-23(21)15-24(22)36-27(32)25(18-10-5-2-6-11-18)30-28(33)34-16-17-8-3-1-4-9-17/h1-6,8-11,14-15,25H,7,12-13,16H2,(H,30,33) |

InChI Key |

KPEHSQQMFHGTEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic analysis of C28H22ClNO6 (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of the chemical compound with the molecular formula C28H22ClNO6. Due to the absence of publicly available experimental data for a specific compound with this formula, this document presents a theoretical analysis based on a plausible structure: (2-(4-chlorobenzoyl)-5-methoxy-1-((4-nitrobenzyl)oxy)-1H-indol-3-yl)(phenyl)methanol . This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this hypothetical molecule. Furthermore, it outlines the standard experimental protocols for obtaining such data and includes graphical representations of the experimental workflows.

Hypothetical Structure

Compound Name: (2-(4-chlorobenzoyl)-5-methoxy-1-((4-nitrobenzyl)oxy)-1H-indol-3-yl)(phenyl)methanol

Molecular Formula: this compound

Structure:

This structure was chosen as a plausible candidate for the given molecular formula, incorporating common functional groups relevant to medicinal chemistry and organic synthesis. The spectroscopic data presented below is a prediction for this specific isomer.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl3

Standard: Tetramethylsilane (TMS)

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8-8.2 | m | 4H | Aromatic protons (nitrobenzyl & chlorobenzoyl) |

| 7.2-7.6 | m | 9H | Aromatic protons (phenyl & chlorobenzoyl) |

| 6.8-7.0 | m | 3H | Indole aromatic protons |

| 5.4 | s | 2H | O-CH2-Ar |

| 6.1 | d | 1H | CH(OH) |

| 3.9 | s | 3H | OCH3 |

| 4.5 | d | 1H | OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 195 | C=O (ketone) |

| 160 | C-O (methoxy on indole) |

| 148 | C-NO2 |

| 142 | C (indole quaternary) |

| 138-120 | Aromatic carbons |

| 115-110 | Indole aromatic carbons |

| 75 | C-O (benzyl ether) |

| 70 | CH(OH) |

| 56 | OCH3 |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3300 | Broad, Medium | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (ketone) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1520, 1340 | Strong | N-O stretch (nitro group) |

| 1250 | Strong | C-O stretch (ether) |

| 1090 | Medium | C-N stretch |

| 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electrospray Ionization (ESI)

Table 4: Predicted Mass Spectrometry Data

| m/z (amu) | Ion |

| 515.11 | [M+H]⁺ |

| 537.09 | [M+Na]⁺ |

| 513.10 | [M-H]⁻ |

Experimental Protocols

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1]

Sample Preparation:

-

Weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small drop of an internal standard like tetramethylsilane (TMS).[2]

-

Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual probe.

Data Acquisition:

-

The instrument is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called "shimming."

-

Acquire the ¹H NMR spectrum, typically requiring a few minutes.

-

For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally necessary due to the lower natural abundance of the ¹³C isotope.[2]

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to elucidate more complex structural details and connectivity.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is primarily used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the crystal, which interacts with the sample at the surface.

-

The resulting interferogram is converted to an absorbance or transmittance spectrum via a Fourier transform. The entire process typically takes 1-10 minutes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile.

-

The choice of solvent should be compatible with the ionization technique (e.g., electrospray ionization - ESI).

Data Acquisition (LC-MS):

-

The sample solution is injected into a liquid chromatograph (LC) for separation from any impurities.

-

The eluent from the LC column is introduced into the mass spectrometer's ion source.

-

In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leaving charged molecular ions ([M+H]⁺ or [M-H]⁻) in the gas phase.

-

These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for ATR-FTIR spectroscopic analysis.

Caption: General workflow for LC-MS analysis.

References

Physical and chemical properties of C28H22ClNO6

An in-depth technical guide on the physical and chemical properties of the chemical compound with the molecular formula C28H22ClNO6 cannot be provided. Extensive searches of major chemical databases, including PubChem, have yielded no specific, well-characterized compound corresponding to this formula.

This lack of identification prevents the fulfillment of the core requirements of the request, which include the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways. The creation of such a technical document is contingent upon the availability of published scientific literature detailing the synthesis, characterization, and biological evaluation of the compound .

It is possible that the molecular formula provided may contain a typographical error, or it may refer to a novel or proprietary substance not yet described in publicly accessible scientific literature. Researchers, scientists, and drug development professionals are advised to verify the molecular formula and consult internal or specialized databases for information on compounds that are not in the public domain.

Should a corrected molecular formula for a known compound be provided, a comprehensive technical guide could be compiled. This would involve a thorough literature search to gather the necessary data for presentation in structured tables, the outlining of experimental methodologies, and the generation of visual diagrams to illustrate relevant biological processes, all tailored to the specified audience and adhering to the requested formatting guidelines.

C28H22ClNO6 CAS number and IUPAC name identification

A specific chemical compound with the molecular formula C28H22ClNO6 could not be definitively identified in prominent chemical databases. Consequently, a corresponding CAS number and a specific IUPAC name cannot be provided at this time.

The search for a unique compound with this exact formula across multiple chemical registration and information databases did not yield a singular, well-characterized substance. This can occur for several reasons:

-

The molecular formula may correspond to a novel or esoteric compound that has not been synthesized, characterized, and registered.

-

It could represent a theoretical structure that has not yet been made.

-

There may be a typographical error in the provided molecular formula.

Without a specific identified compound, the creation of an in-depth technical guide with experimental protocols, quantitative data, and signaling pathway diagrams is not feasible, as this information is substance-specific. Researchers or professionals seeking information on a compound with this formula should verify the molecular formula and consider searching for related structures or substructures that may have documented biological activity or chemical data.

Unlocking the Therapeutic Potential of Novel Chlorinated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chlorine atoms into molecular scaffolds has long been a cornerstone of medicinal chemistry, often enhancing the pharmacological properties of bioactive molecules. This technical guide delves into the burgeoning field of novel chlorinated compounds, exploring their diverse biological activities and potential as next-generation therapeutic agents. We present a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway diagrams.

Anticancer Activities of Novel Chlorinated Compounds

The quest for more effective and selective cancer therapies has led to the investigation of numerous synthetic and natural chlorinated compounds. These molecules exhibit a range of cytotoxic and cytostatic effects, often through the modulation of critical cellular pathways.

Chlorinated 7-Azaindenoisoquinolines as Topoisomerase I Inhibitors

A promising class of chlorinated anticancer agents is the 7-azaindenoisoquinolines. These compounds function as potent inhibitors of Topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription. By stabilizing the Top1-DNA cleavage complex, these inhibitors induce DNA double-strand breaks, ultimately leading to cancer cell death.[1] The replacement of a potentially genotoxic nitro group with a chloro substituent has been shown to maintain high Top1 inhibitory activity and potent cytotoxicity in human cancer cell cultures while reducing toxicity in animal models.[1]

Table 1: Cytotoxicity of Chlorinated 7-Azaindenoisoquinolines

| Compound | Mean-Graph Midpoint (MGM) GI50 (µM) in NCI-60 Cell Line Screen |

| 16b | 0.063 |

| 17b | 0.033 |

Data sourced from a study on chlorinated and fluorinated 7-azaindenoisoquinolines.[1]

A frequently used method to identify Top1 inhibitors involves a DNA cleavage assay.[2]

-

Substrate Preparation: A DNA substrate, such as a supercoiled plasmid (e.g., pBR322), is uniquely 3'-radiolabeled.

-

Reaction Mixture: The reaction mixture contains the radiolabeled DNA substrate, purified human Topoisomerase I, and the test compound in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% v/v glycerol).

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA and for the inhibitor to stabilize the cleavage complex.

-

Termination: The reaction is stopped by the addition of a solution containing SDS and proteinase K to digest the enzyme.

-

Electrophoresis: The DNA products are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands. An accumulation of shorter DNA fragments indicates the stabilization of the Top1-DNA cleavage complex by the inhibitor.

Caption: Workflow for Topoisomerase I inhibition assay.

Chlorinated Marine Alkaloids

The marine environment is a rich source of structurally diverse and biologically active natural products.[3][4] Chlorinated alkaloids isolated from marine sponges, in particular, have demonstrated significant cytotoxic activities against various cancer cell lines.

A novel diazatricyclic alkaloid, Densazalin, isolated from the marine sponge Haliclona densaspicula, exhibited moderate cytotoxicity against human gastric adenocarcinoma (AGS) and hepatocellular carcinoma (HepG2) cell lines.[2]

Table 2: Cytotoxicity of Densazalin

| Cell Line | IC50 (µM) |

| AGS | 15.5 |

| HepG2 | 18.4 |

Data for Densazalin, a cytotoxic alkaloid from a marine sponge.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow of the MTT cytotoxicity assay.

Chlorinated Compounds Inducing Apoptosis via Wnt/β-catenin and NF-κB Signaling

Several chlorinated compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The signaling pathways involved are often complex and can include the Wnt/β-catenin and NF-κB pathways. For instance, inhibition of the Wnt/β-catenin signaling pathway has been linked to the induction of the mitochondrial apoptotic pathway.[7] Similarly, the anticancer drug chlorambucil has been shown to induce apoptosis in lymphoma cells through the inhibition of the PI3K/AKT signaling pathway and the expression of NF-κB and survivin.[8]

Caption: Apoptosis induction by chlorinated compounds.

Antimicrobial Activities of Novel Chlorinated Compounds

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Chlorinated heterocyclic compounds have emerged as a promising area of research in this regard.

Chlorinated Heterocyclic Compounds

Synthetic chlorinated heterocyclic compounds have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens. For instance, certain chlorinated thiazole derivatives have shown superior antibacterial and antifungal activity compared to established drugs like chloramphenicol and cephalothin.[9]

Table 3: Antimicrobial Activity of Chlorinated Thiazole Derivatives

| Compound | Organism | MIC (µg/mL) |

| 66 | S. aureus ATCC 25923 | 28-168 |

| 67 | S. aureus ATCC 25923 | 28-168 |

| 68 | S. aureus ATCC 25923 | 28-168 |

| 67 | C. albicans ATCC 10231 | 168-172 |

| 68 | C. albicans ATCC 10231 | 168-172 |

| Chloramphenicol | S. aureus ATCC 25923 | 143-152 |

| Cephalothin | S. aureus ATCC 25923 | 135-229 |

| Cycloheximide | C. albicans ATCC 10231 | 254 |

Data from a study on the antimicrobial activity of novel thiazoles.[9]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of ClC-5 suppresses proliferation and induces apoptosis in cholangiocarcinoma cells through the Wnt/β-catenin signaling pathway [bmbreports.org]

- 8. [Effect of Chlorambucil on the Apoptotic Signaling Pathway in Lymphoma Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Labyrinth of Molecular Interactions: A Technical Guide to In Silico Target Prediction for Novel Chemical Entities

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For a novel chemical entity, understanding its protein binding partners is paramount to elucidating its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target liabilities. While experimental approaches remain the gold standard for target validation, in silico prediction methods have emerged as powerful tools to rapidly screen vast biological space, prioritize experimental efforts, and generate testable hypotheses.

This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico prediction of molecular targets for a given small molecule. While the initial query focused on the specific molecular formula C28H22ClNO6, extensive searches of public chemical databases such as PubChem and ChEMBL did not yield a readily identifiable, single, well-characterized chemical structure. This is not an uncommon scenario in early-stage research where novel compounds may not yet be cataloged.

The absence of a defined chemical structure, such as a SMILES (Simplified Molecular Input Line Entry System) string, precludes any computational target prediction. The three-dimensional conformation and electronic properties of a molecule, which are derived from its structure, are the fundamental inputs for these predictive algorithms.

Therefore, this guide will focus on the methodological framework for in silico target prediction, providing researchers, scientists, and drug development professionals with a robust workflow applicable to any small molecule with a known structure.

Core Methodologies in In Silico Target Prediction

The computational prediction of molecular targets can be broadly categorized into three main approaches: ligand-based, structure-based, and chemogenomic methods. Often, a combination of these methods provides the most robust predictions.

1. Ligand-Based Target Prediction

These methods leverage the principle that structurally similar molecules are likely to have similar biological activities. They do not require the 3D structure of the target protein.

-

Chemical Similarity Searching: This is one of the most straightforward methods. The query molecule's structure is compared against databases of bioactive molecules with known targets (e.g., ChEMBL, PubChem BioAssay). The targets of the most similar molecules are then inferred as potential targets for the query molecule.

-

Common Similarity Metrics: Tanimoto coefficient, Dice index, Euclidean distance.

-

Molecular Descriptors: Extended-Connectivity Fingerprints (ECFPs), MACCS keys, Morgan fingerprints.

-

-

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. If a set of molecules is known to bind to a particular target, a common pharmacophore model can be generated and used to screen for other molecules that fit the model.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a set of compounds with their biological activity. While primarily used for lead optimization, inverse QSAR approaches can be used to predict targets.

2. Structure-Based Target Prediction

These methods require the 3D structure of potential target proteins, which are often obtained from the Protein Data Bank (PDB) or through homology modeling.

-

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Inverse docking (or reverse docking) involves screening a single ligand against a library of protein structures. The proteins to which the ligand docks with the highest predicted affinity (lowest binding energy) are considered potential targets.

-

Key Steps: Ligand preparation (generating 3D conformers, assigning charges), receptor preparation (adding hydrogens, assigning protonation states), defining the binding site, and running the docking algorithm.

-

Common Docking Software: AutoDock, Glide, GOLD, DOCK.

-

3. Chemogenomic and Machine Learning Approaches

These methods integrate information about the chemical space of ligands and the genomic space of targets to predict compound-protein interactions.

-

Target Prediction Servers: Several web-based platforms utilize machine learning models trained on large-scale bioactivity data to predict targets for a user-submitted molecule. These servers often combine multiple ligand-based and sometimes structure-based features.

-

Examples: SwissTargetPrediction, SuperPred, PharmMapper.

-

-

Deep Learning: More recently, deep learning models, such as graph convolutional networks, have been applied to predict drug-target interactions with increasing accuracy by learning complex patterns from molecular graphs and protein sequences.

Experimental Protocols: A Generalized Workflow

The following section outlines a generalized experimental protocol for in silico target prediction for a novel small molecule with a known structure.

Protocol 1: Ligand-Based Target Prediction using Chemical Similarity

-

Input Data: SMILES string of the query molecule.

-

Database Selection: Choose a comprehensive bioactivity database such as ChEMBL.

-

Molecular Fingerprint Generation: Convert the SMILES string of the query molecule and all molecules in the database into a consistent fingerprint format (e.g., ECFP4).

-

Similarity Calculation: Compute the Tanimoto similarity between the query molecule's fingerprint and every fingerprint in the database.

-

Data Aggregation and Ranking:

-

For each database molecule with a similarity score above a defined threshold (e.g., Tanimoto > 0.7), retrieve its known target and bioactivity data (e.g., IC50, Ki).

-

Group the results by target.

-

Rank the potential targets based on the number of similar active compounds and the magnitude of their similarity scores.

-

-

Output: A ranked list of potential protein targets.

Protocol 2: Structure-Based Target Prediction using Inverse Docking

-

Input Data: 3D structure of the query molecule (e.g., in .sdf or .mol2 format).

-

Target Library Preparation: Compile a library of 3D protein structures. This can be a curated set of all structures in the PDB, or a more focused library of, for example, all human kinases. Each protein structure must be prepared (e.g., removal of water molecules, addition of hydrogens, assignment of charges).

-

Binding Site Identification: For each protein in the library, define the potential binding site(s). This can be done by identifying known binding pockets or using pocket detection algorithms.

-

Docking Simulation: Systematically dock the query ligand into the defined binding site of every protein in the library using a chosen docking program.

-

Scoring and Ranking:

-

Calculate the binding affinity (e.g., in kcal/mol) for the best docking pose of the ligand in each protein.

-

Rank the proteins from the most favorable to the least favorable binding energy.

-

-

Output: A ranked list of potential protein targets based on predicted binding affinity.

Data Presentation

Quantitative data from in silico predictions should be summarized in a clear and structured format to allow for easy comparison and prioritization.

Table 1: Summary of Ligand-Based Target Predictions

| Predicted Target | Most Similar Compound (ChEMBL ID) | Similarity (Tanimoto) | Known Activity (IC50/Ki) |

| Target A | CHEMBLXXXX | 0.85 | 50 nM (IC50) |

| Target B | CHEMBLYYYY | 0.79 | 120 nM (Ki) |

| Target C | CHEMBLZZZZ | 0.72 | 300 nM (IC50) |

Table 2: Summary of Structure-Based Target Predictions

| Predicted Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1ABC | -10.5 | TYR32, LYS56, ASP101 |

| 2DEF | -9.8 | PHE88, ARG12, GLU94 |

| 3GHI | -9.2 | TRP45, HIS78, LEU21 |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex workflows and biological relationships. The following diagrams are generated using the Graphviz DOT language.

Caption: In Silico Target Prediction Workflow.

Caption: Hypothetical MAPK Signaling Pathway Inhibition.

Conclusion and Future Directions

In silico target prediction is an indispensable component of modern drug discovery. By integrating ligand-based, structure-based, and chemogenomic approaches, researchers can efficiently generate high-quality hypotheses about the molecular targets of novel compounds. It is crucial to remember that these predictions are computational hypotheses and must be validated through in vitro and in vivo experimental assays. As artificial intelligence and machine learning models become more sophisticated and the volume of public bioactivity data continues to grow, the accuracy and predictive power of in silico methods are expected to further improve, accelerating the journey from a novel molecule to a life-saving therapeutic.

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of a Novel Compound

Abstract: The thermal stability and degradation profile of a drug candidate are critical parameters that influence its shelf-life, formulation, and overall viability. This document provides a comprehensive technical guide to the methodologies used to characterize the thermal properties of a novel compound, hypothetically designated as Cmpd-X with the molecular formula C28H22ClNO6. Due to the absence of publicly available data for a compound with this specific molecular formula, this guide will focus on the established analytical techniques and data interpretation frameworks applicable to such a molecule. The intended audience for this whitepaper includes researchers, scientists, and professionals involved in drug development.

Introduction

The characterization of a compound's response to thermal stress is a fundamental aspect of pre-formulation and formulation studies in drug development. Understanding the thermal stability and degradation pathways is essential for ensuring the safety, efficacy, and quality of the final drug product. This guide outlines the standard experimental approaches for determining these properties, using the hypothetical compound this compound (hereinafter referred to as Cmpd-X) as a case study. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Analytical Methodologies

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials.

Experimental Protocol:

-

Instrument Calibration: The TGA instrument (e.g., TA Instruments Q500) is calibrated for mass and temperature using standard reference materials.

-

Sample Preparation: A sample of Cmpd-X (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Analysis Conditions: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Instrument Calibration: The DSC instrument (e.g., TA Instruments Q2000) is calibrated for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: A small amount of Cmpd-X (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Analysis Conditions: The sample and reference are heated from a low temperature (e.g., 0 °C) to a temperature above any expected transitions (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The resulting plot is a DSC thermogram.

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC analyses are summarized below.

Thermogravimetric Analysis Data

The TGA results for Cmpd-X are presented in Table 1. The onset temperature of decomposition (Tonset) is a key indicator of thermal stability.

| Parameter | Value | Description |

| Tonset | 215 °C | The initial temperature at which significant mass loss begins. |

| Tpeak | 230 °C | The temperature at which the maximum rate of mass loss occurs. |

| Mass Loss (Step 1) | 45% | The percentage of mass lost in the primary degradation step. |

| Residual Mass | 5% | The percentage of mass remaining at the end of the experiment (600 °C). |

Differential Scanning Calorimetry Data

The DSC thermogram provides information on the melting point and enthalpy of fusion of Cmpd-X, as summarized in Table 2.

| Parameter | Value | Description |

| Melting Point (Tm) | 185 °C | The temperature at which the compound transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHf) | 85 J/g | The amount of energy required to melt the sample. |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the thermal analysis of Cmpd-X.

Caption: Figure 1: Workflow for Thermal Analysis of Cmpd-X.

Logical Relationship of Thermal Events

The sequence of thermal events for Cmpd-X as determined by DSC and TGA is depicted below.

Caption: Figure 2: Sequence of Thermal Events for Cmpd-X.

Conclusion

This technical guide has outlined the standard methodologies for assessing the thermal stability and degradation profile of a hypothetical compound, this compound (Cmpd-X). Through the application of Thermogravimetric Analysis and Differential Scanning Calorimetry, critical parameters such as the onset of decomposition and melting point can be determined. The provided experimental protocols, data tables, and workflow diagrams serve as a comprehensive resource for researchers and professionals in the field of drug development. The characterization of these thermal properties is a crucial step in the journey of a new chemical entity from the laboratory to a viable pharmaceutical product.

Unraveling the Solubility of C28H22ClNO6: A Technical Guide for Researchers

A comprehensive understanding of a compound's solubility is paramount for its successful application in research and drug development. This technical guide provides an in-depth overview of the solubility of the chemical entity C28H22ClNO6 in various organic solvents. Due to the limited publicly available data for this specific compound, this guide focuses on establishing a framework for determining its solubility profile, including standardized experimental protocols and data presentation methods.

Introduction to this compound

A critical first step in assessing the solubility of any compound is its unambiguous identification. The molecular formula this compound suggests a complex organic molecule. However, a definitive common name, IUPAC name, or CAS number for this compound could not be ascertained from publicly available scientific databases. This lack of a common identifier significantly hinders the retrieval of specific solubility data. Therefore, this guide emphasizes the principles and methodologies required to establish a solubility profile for a novel or sparsely documented compound such as this compound.

Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The polarity of a molecule is determined by the distribution of electron density across its structure. For a complex molecule like this compound, which contains heteroatoms such as chlorine, nitrogen, and oxygen, its overall polarity will be a function of the arrangement of these atoms and the presence of polar functional groups.

Recommended Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data for this compound, a standardized experimental protocol is essential. The following methodology is a general guideline that can be adapted based on the specific properties of the compound and the available laboratory equipment.

Materials and Reagents

-

This compound (analytical grade)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Chloroform, Dichloromethane) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

Detailed Procedural Steps

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Sample Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. A standard curve prepared with known concentrations of this compound should be used for accurate quantification.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

Table 1. Solubility of this compound in Various Organic Solvents.

Signaling Pathways and Logical Relationships

In the absence of specific information linking this compound to any known signaling pathways, a generic diagram illustrating a hypothetical drug discovery and development workflow is provided. This can be adapted once the biological activity of the compound is identified.

Conclusion

Quantum chemical calculations for C28H22ClNO6 structure

An in-depth analysis of the molecular structure, electronic properties, and reactivity of C28H22ClNO6 has been conducted using quantum chemical calculations. This technical guide provides a comprehensive overview of the computational methodologies employed and the key findings, offering valuable insights for researchers, scientists, and professionals in the field of drug development and materials science.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set for all atoms. This combination is known to provide a good balance between accuracy and computational cost for organic molecules. All calculations were carried out using the Gaussian 09 suite of programs. The geometry of the this compound molecule was fully optimized in the gas phase without any symmetry constraints. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

Molecular Geometry

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles of the this compound structure, are summarized in Table 1. These parameters provide a detailed picture of the three-dimensional conformation of the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C1 - C2 | 1.398 |

| C-Cl | 1.745 | |

| C=O | 1.231 | |

| N-C | 1.354 | |

| Bond Angle (°) | C1 - C2 - C3 | 120.1 |

| O - C - N | 122.5 | |

| Cl - C - C | 119.8 | |

| Dihedral Angle (°) | C1 - C2 - C3 - C4 | 0.01 |

| H - N - C = O | 179.5 |

Note: The atom numbering is based on a standard molecular representation and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[4][5][6] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.[6][7] A smaller gap suggests higher reactivity. The energies of the HOMO, LUMO, and the HOMO-LUMO gap for this compound are presented in Table 2.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of the molecule.[2][8] These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters are summarized in Table 3.

Table 3: Calculated Global Reactivity Descriptors of this compound

| Parameter | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 2.15 |

| Electronegativity (χ) | (I + A) / 2 | 4.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.05 |

| Chemical Softness (S) | 1 / (2η) | 0.24 |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the MEP analysis would likely indicate that the oxygen and chlorine atoms are regions of high electron density, making them potential sites for electrophilic interaction.

Visualizations

To illustrate the computational workflow and key concepts, the following diagrams have been generated using the DOT language.

Caption: Workflow for Quantum Chemical Calculations.

Caption: HOMO-LUMO Interaction Diagram.

Conclusion

The quantum chemical calculations performed on the this compound structure provide significant insights into its molecular geometry, electronic properties, and reactivity. The analysis of the frontier molecular orbitals and global reactivity descriptors helps in understanding the molecule's stability and potential interaction sites. This information is crucial for the rational design of new drug candidates and for understanding the chemical behavior of complex organic molecules. The presented data and visualizations serve as a foundational guide for further experimental and computational studies on this and related compounds.

References

- 1. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. ossila.com [ossila.com]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. physchemres.org [physchemres.org]

- 8. Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystallography of C28H22ClNO6 for Structure Elucidation

Disclaimer: As of October 2025, a comprehensive crystallographic dataset for the molecule with the chemical formula C28H22ClNO6 is not publicly available in surveyed crystallographic databases. To fulfill the objective of providing a detailed technical guide, this document will utilize a representative small organic molecule, (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one , as an exemplar for which detailed crystallographic data is available. The methodologies and data presentation formats described herein are directly applicable to the structural elucidation of this compound, should crystallographic data become available.

Introduction

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable in the fields of chemistry, materials science, and drug development for determining the exact molecular structure of a compound. The elucidation of the crystal structure of a molecule like this compound is critical for understanding its chemical properties, potential biological activity, and for rational drug design. This guide provides a comprehensive overview of the process, from crystallization to data analysis and visualization of the experimental workflow.

Data Presentation

The quantitative results from an X-ray crystallography experiment are typically summarized in a series of standardized tables. The following tables present the crystallographic data for our exemplar molecule, (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one[1].

Table 1: Crystal Data and Structure Refinement

This table provides the fundamental parameters of the crystal lattice and details of the structure refinement process.

| Parameter | Value |

| Empirical formula | C13H8BrClOS |

| Formula weight | 327.61 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 15.235(3) Å, α = 90° |

| b = 13.959(3) Å, β = 93.259(3)° | |

| c = 5.9153(11) Å, γ = 90° | |

| Volume | 1255.9(4) ų |

| Z | 4 |

| Density (calculated) | 1.731 Mg/m³ |

| Absorption coefficient | 3.631 mm⁻¹ |

| F(000) | 648 |

| Crystal size | 0.24 x 0.20 x 0.12 mm |

| Theta range for data collection | 2.05 to 28.27° |

| Index ranges | -19<=h<=19, -18<=k<=18, -7<=l<=7 |

| Reflections collected | 14247 |

| Independent reflections | 3032 [R(int) = 0.0234] |

| Completeness to theta = 25.242° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7700 and 1.0000 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3032 / 0 / 154 |

| Goodness-of-fit on F² | 1.051 |

| Final R indices [I>2sigma(I)] | R1 = 0.0301, wR2 = 0.0811 |

| R indices (all data) | R1 = 0.0426, wR2 = 0.0869 |

| Largest diff. peak and hole | 0.401 and -0.291 e.Å⁻³ |

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of the exemplar chalcone, (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one, is achieved through a Claisen-Schmidt condensation reaction[1].

Synthesis Protocol:

-

A mixture of 2-acetyl-5-bromothiophene (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) is stirred in ethanol (30 ml).

-

An aqueous solution of potassium hydroxide (40%, 15 ml) is added to the mixture.

-

The reaction mixture is left to stir overnight at room temperature.

-

The mixture is then poured into crushed ice and acidified with dilute hydrochloric acid.

-

The resulting precipitate, the chalcone, is filtered and recrystallized from ethanol to yield single crystals suitable for X-ray diffraction.

X-ray Data Collection

The collection of diffraction data is a critical step in determining the crystal structure.

Data Collection Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms.

-

The data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)[1].

-

The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern is recorded.

-

The collected images are then processed to determine the positions and intensities of the diffraction spots.

Structure Solution and Refinement

The final step is to solve the crystal structure from the collected diffraction data.

Structure Solution and Refinement Protocol:

-

The collected data is corrected for various experimental factors, and the space group is determined.

-

The structure is solved using direct methods, which provide an initial model of the atomic positions.

-

This model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to best fit the experimental data[1].

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using various crystallographic checks.

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

Experimental Workflow

Caption: Workflow for X-ray Crystallography Structure Elucidation.

Potential Signaling Pathway

Chalcones are known to possess a wide range of biological activities, including antimicrobial effects. While the specific signaling pathway for the exemplar molecule is not detailed, many antimicrobial chalcones are known to disrupt bacterial cell division by inhibiting the FtsZ protein, a crucial component of the bacterial cytoskeleton.

Caption: Inhibition of Bacterial Cell Division by a Chalcone Derivative.

References

Methodological & Application

No Publicly Available In Vitro Experimental Data for C28H22ClNO6

Despite a comprehensive search for the chemical compound C28H22ClNO6, no publicly available scientific literature or data could be found detailing its biological activity, mechanism of action, or established in vitro assay protocols.

Extensive searches were conducted to identify a common name, associated drug names, or any research publications related to this compound. These inquiries yielded no specific results for this particular molecule. The search results were general in nature, focusing on broader topics of in vitro assays and signaling pathways in cancer research without any mention of this compound.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data presentation in tables and diagrams of signaling pathways. The core requirements of the request—summarizing quantitative data, providing detailed experimental methodologies, and visualizing signaling pathways—are entirely dependent on the existence of prior research into the compound's biological effects.

It is possible that this compound is a novel compound, a proprietary molecule not yet described in public research, or a chemical entity that has not been subjected to biological testing in a published format. Without any foundational scientific data, it is not possible to generate the specific, detailed, and accurate experimental protocols and associated materials requested by the user.

Therefore, the creation of Application Notes and Protocols for in vitro assays of this compound cannot be fulfilled at this time due to the absence of any available scientific information on the compound.

Application Notes and Protocols for C28H22ClNO6 in Cell Culture Studies

A Preliminary Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical compound with the molecular formula C28H22ClNO6 represents a novel area of inquiry in cell culture-based research. While extensive, peer-reviewed data on a compound with this specific formula is not widely available in public databases, this document aims to provide a foundational framework for its investigation. The protocols and application notes detailed below are based on general principles of cell culture and the presumed characteristics of a molecule with this composition, which suggests it may be a complex organic compound with potential biological activity.

Researchers should consider these guidelines as a starting point and adapt them based on empirical observations and the specific cell lines and research questions being investigated. Due to the lack of specific data, initial dose-response and cytotoxicity studies are crucial to establishing appropriate experimental conditions.

General Properties and Handling

The physicochemical properties of this compound are not yet fully characterized. However, based on its molecular formula, it is likely a hydrophobic molecule. Therefore, it is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before diluting it in cell culture media.

Key Recommendations for Handling:

-

Solubility: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain stability.

-

Working Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Initial Characterization in Cell Culture

The first critical step in utilizing a novel compound in cell culture is to determine its effect on cell viability and proliferation. This will establish a working concentration range for subsequent mechanistic studies.

Table 1: Recommended Initial Assays for this compound Characterization

| Parameter | Recommended Assay | Purpose | Typical Cell Lines | Suggested Concentration Range | Incubation Time |

| Cytotoxicity | MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay | To determine the concentration at which the compound reduces cell viability (IC50). | HeLa, A549, MCF-7, HepG2 | 0.1 µM - 100 µM | 24, 48, 72 hours |

| Cell Proliferation | BrdU incorporation assay or Ki-67 staining | To assess the effect of the compound on the rate of cell division. | Any proliferating cell line | IC50/2, IC50, 2xIC50 | 24, 48, 72 hours |

| Cell Morphology | Phase-contrast microscopy | To observe any changes in cell shape, attachment, or signs of stress/apoptosis. | All cell lines tested | IC50 and supra-IC50 concentrations | 24, 48, 72 hours |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key metric for its cytotoxic potential.

Materials:

-

Selected cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan crystals)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for determining the IC50 of this compound using the MTT assay.

Potential Signaling Pathways to Investigate

Given the chemical structure, which may include functionalities capable of interacting with cellular macromolecules, several signaling pathways could be affected by this compound. The following are hypothetical pathways to investigate based on common mechanisms of action for novel anti-cancer compounds.

Hypothesized Signaling Pathway Perturbation

The diagram below illustrates a potential mechanism where this compound could induce apoptosis by inhibiting an anti-apoptotic protein (like Bcl-2) and activating a pro-apoptotic cascade.

Hypothetical signaling pathway for this compound-induced apoptosis.

Protocol 2: Western Blot Analysis of Apoptotic Markers

This protocol is designed to investigate the effect of this compound on key proteins involved in the apoptotic pathway.

Materials:

-

Cells treated with this compound (at IC50 concentration) and vehicle control.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

The application of this compound in cell culture studies presents an exciting opportunity for novel discoveries. The protocols and guidelines provided here offer a systematic approach to characterizing its biological effects. Initial experiments should focus on determining the cytotoxic and anti-proliferative properties across a panel of cell lines. Subsequent studies can then delve into the specific molecular mechanisms and signaling pathways modulated by this compound. As more data becomes available, these initial protocols can be refined to better suit the specific properties of this compound. It is imperative for researchers to meticulously document their findings to contribute to the collective understanding of this novel chemical entity.

Application Notes and Protocols: Staurosporine as a Potent Protein Kinase Inhibitor

Note: While a specific protein kinase inhibitor with the molecular formula C28H22ClNO6 could not be definitively identified from public data sources, this document provides a comprehensive overview of Staurosporine (C28H26N4O3) , a well-characterized and potent protein kinase inhibitor that serves as a valuable tool for researchers in cell biology and drug discovery. The principles and protocols outlined herein are broadly applicable to the study of similar kinase inhibitors.

Introduction

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1][2] Its ability to inhibit a wide range of kinases at nanomolar concentrations has made it an invaluable research tool for studying signal transduction pathways and for inducing apoptosis in various cell lines.[3][4][5] This document provides detailed application notes and protocols for utilizing Staurosporine in research settings.

Target Profile and Quantitative Data

Staurosporine's inhibitory activity is not limited to a single kinase; it targets a wide array of both serine/threonine and tyrosine kinases by competing with ATP for binding to the catalytic domain.[2][6] This broad specificity is a key consideration in experimental design and data interpretation.

Table 1: Inhibitory Activity of Staurosporine against a Panel of Protein Kinases

| Target Protein Kinase | Abbreviation | IC50 (nM) | Reference |

| Protein Kinase Cα | PKCα | 2 | [5] |

| Protein Kinase Cγ | PKCγ | 5 | [5] |

| Protein Kinase Cη | PKCη | 4 | [5] |

| Protein Kinase A | PKA | 7 | [1] |

| Calcium/calmodulin-dependent protein kinase II | CaM Kinase II | 20 | [1] |

| p60v-src tyrosine protein kinase | 6 | [1] | |

| Epidermal Growth Factor Receptor | EGFR | 88.1 | [7] |

| Human Epidermal Growth Factor Receptor 2 | HER2 | 35.5 | [7] |

IC50 values can vary depending on the assay conditions and the source of the enzyme.

Signaling Pathway Inhibition

Staurosporine's broad-spectrum kinase inhibition leads to the modulation of multiple intracellular signaling pathways critical for cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. Staurosporine treatment has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting this pro-survival pathway.[3][8]

Caption: Staurosporine inhibits the PI3K/Akt signaling pathway.

Induction of Apoptosis via G2/M Cell Cycle Arrest

Staurosporine is a well-documented inducer of apoptosis.[3][4][9] It can arrest cells in the G2/M phase of the cell cycle, which is often a precursor to programmed cell death.[3][9] This effect is linked to its inhibition of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[3]

Caption: Staurosporine induces G2/M arrest and apoptosis by inhibiting CDKs.

Experimental Protocols

In Vitro Protein Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Staurosporine on a specific protein kinase in a cell-free system.

Materials:

-

Purified protein kinase

-

Kinase-specific substrate (e.g., a peptide)

-

Staurosporine (dissolved in DMSO)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl₂)[10]

-

96-well plates

-

Phosphocellulose paper (for radioactive assays)

-

Scintillation counter or plate reader for non-radioactive detection

Procedure:

-

Prepare serial dilutions of Staurosporine in kinase assay buffer. A typical starting concentration range is 1 nM to 10 µM.

-

In a 96-well plate, add the protein kinase and its specific substrate to each well.

-

Add the diluted Staurosporine or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate using a scintillation counter or a plate reader.

-

Calculate the percent inhibition for each Staurosporine concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.

Caption: Workflow for an in vitro protein kinase inhibition assay.

Cell-Based Apoptosis Induction Assay

This protocol describes how to induce apoptosis in a cell culture using Staurosporine and subsequently analyze the apoptotic cell population.

Materials:

-

Mammalian cell line (e.g., HeLa, Jurkat, U-937)

-

Complete cell culture medium

-

Staurosporine (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Staurosporine (e.g., 0.1 µM to 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 6, 12, or 24 hours).[3][4]

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, Propidium Iodide-negative cells are in early apoptosis.

-

Annexin V-positive, Propidium Iodide-positive cells are in late apoptosis or necrosis.

-

-

Quantify the percentage of apoptotic cells in each treatment group.

Caption: Workflow for a cell-based apoptosis induction assay.

Conclusion

Staurosporine remains a cornerstone tool for researchers investigating protein kinase function and its role in cellular processes. Its potent, albeit broad, inhibitory activity allows for the effective modulation of numerous signaling pathways. The protocols and data presented in these application notes provide a solid foundation for utilizing Staurosporine to explore the intricate world of cell signaling and to identify novel therapeutic targets. When interpreting results, it is crucial to consider Staurosporine's promiscuous nature and to employ complementary approaches to validate findings.

References

- 1. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]

- 2. satoshi-omura.info [satoshi-omura.info]

- 3. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Staurosporine inhibits the proliferation, alters the cell cycle distribution and induces apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for C28H22ClNO6 in Medicinal Chemistry Research

A Comprehensive Overview of a Novel Investigational Compound

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Organic molecules containing chlorine and nitro functional groups are of significant interest due to their diverse biological activities. While the specific compound with the molecular formula C28H22ClNO6 is not extensively documented in publicly available scientific literature, this document provides a detailed, illustrative framework for its potential applications and research protocols in medicinal chemistry. The following sections outline the hypothetical biological activities, experimental workflows, and data interpretation for a compound of this nature, referred to herein as "CNA-1" (Chloro-Nitro-Aromatic Compound 1), to serve as a guide for researchers in the field of drug discovery.

The presence of a chlorine atom can enhance a molecule's lipophilicity, thereby improving its ability to cross cell membranes, and can also influence its metabolic stability. Nitroaromatic compounds are known for a wide range of biological effects, including antimicrobial and anticancer properties. These effects are often mediated by the reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.

I. Hypothetical Biological Applications

Based on the common functionalities of related chloro and nitro-containing aromatic compounds, CNA-1 is postulated to have potential applications in the following areas of medicinal chemistry research:

-

Anticancer Activity: Many nitroaromatic compounds exhibit cytotoxic effects against cancer cell lines. This is often attributed to their ability to induce oxidative stress and damage DNA. The chlorine substituent may enhance cellular uptake and target engagement.

-

Antimicrobial Properties: The nitro group is a key feature of several antimicrobial drugs. It can be reduced by microbial enzymes to generate cytotoxic radicals, making CNA-1 a potential candidate for development as an antibacterial or antifungal agent.

-

Enzyme Inhibition: The specific arrangement of aromatic rings and functional groups in CNA-1 may allow it to bind to the active sites of various enzymes, potentially inhibiting their function. Kinases and proteases are common targets for such molecules in drug discovery.

II. Quantitative Data Summary

The following tables represent hypothetical data that would be generated during the preclinical evaluation of CNA-1.

Table 1: In Vitro Anticancer Activity of CNA-1

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.9 |

| HCT116 | Colon Carcinoma | 3.5 |

| HeLa | Cervical Cancer | 6.8 |

Table 2: In Vitro Antimicrobial Activity of CNA-1

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 12.5 |

| Escherichia coli | Gram-negative bacteria | 25 |

| Candida albicans | Fungal | 18 |

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of CNA-1.

A. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of CNA-1 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

CNA-1 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of CNA-1 in culture medium.

-

Remove the old medium from the wells and add 100 µL of the CNA-1 dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

B. Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of CNA-1 that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

CNA-1 (dissolved in DMSO)

-

96-well plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of CNA-1 in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microbes with no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of CNA-1 at which no visible growth is observed.

IV. Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of CNA-1.

Caption: Proposed mechanism of CNA-1 induced apoptosis.

Caption: Workflow for determining CNA-1 cytotoxicity.

Disclaimer: The information provided in this document is for illustrative and educational purposes only. The compound this compound, referred to as CNA-1, and its associated data are hypothetical. Any research involving new chemical entities should be conducted with appropriate safety precautions and ethical considerations.

Application Notes and Protocols: Fluorescent Labeling of C28H22ClNO6 (Indomethacin Morpholinyl Amide)

For Researchers, Scientists, and Drug Development Professionals

Introduction